4-naphthalen-1-yl-2,6-dipyridin-2-ylpyridine
Overview
Description
4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine is a complex organic compound that belongs to the terpyridine family Terpyridines are known for their ability to form stable complexes with various metal ions, making them valuable in coordination chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine typically involves the coupling of a naphthalene derivative with a terpyridine precursor. One common method is the Suzuki coupling reaction, where a naphthalenylboronic acid reacts with a halogenated terpyridine under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine are not well-documented, the general approach would likely involve large-scale Suzuki coupling reactions. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine has a wide range of applications in scientific research:
Biology: The compound’s ability to form stable complexes makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Its stability and reactivity make it valuable in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and electronic applications. The naphthalene moiety can also participate in π-π interactions, further influencing the compound’s behavior in various environments.
Comparison with Similar Compounds
2,2’6’,2’'-Terpyridine: Lacks the naphthalene moiety, making it less complex and potentially less versatile in certain applications.
4’-(Phenyl)-2,2’6’,2’'-terpyridine: Similar structure but with a phenyl group instead of a naphthalene ring, which can affect its electronic properties and reactivity.
4’-(Pyridyl)-2,2’6’,2’'-terpyridine:
Uniqueness: The presence of the naphthalene moiety in 4’-(Naphthalen-1-yl)-2,2’:6’,2’'-terpyridine adds to its structural complexity and enhances its ability to participate in π-π interactions. This makes it particularly valuable in applications requiring stable metal complexes and specific electronic properties.
Properties
IUPAC Name |
4-naphthalen-1-yl-2,6-dipyridin-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3/c1-2-10-20-18(8-1)9-7-11-21(20)19-16-24(22-12-3-5-14-26-22)28-25(17-19)23-13-4-6-15-27-23/h1-17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBCFSNCQTVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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